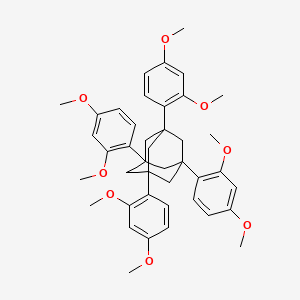

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane

描述

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane (TDA) is a tetraaryladamantane (TAA) derivative characterized by its adamantane core functionalized with four 2,4-dimethoxyphenyl groups. Initially synthesized as an intermediate for branched oligonucleotide hybrids, TDA gained prominence for its unique ability to form crystalline inclusion complexes with diverse organic liquids, including reactive or volatile compounds like acetyl chloride and cyclohexane . Its methoxy substituents at the 2- and 4-positions of the phenyl rings create a sterically open yet rigid framework, enabling promiscuous host-guest interactions. TDA’s applications span protective crystallization of reactive substrates, structural elucidation of small molecules via single-crystal X-ray diffraction (SCXRD), and stabilization of labile compounds such as cyclopentadiene .

属性

IUPAC Name |

1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48O8/c1-43-27-9-13-31(35(17-27)47-5)39-21-40(32-14-10-28(44-2)18-36(32)48-6)24-41(22-39,33-15-11-29(45-3)19-37(33)49-7)26-42(23-39,25-40)34-16-12-30(46-4)20-38(34)50-8/h9-20H,21-26H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQDTNQKIOUQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C23CC4(CC(C2)(CC(C3)(C4)C5=C(C=C(C=C5)OC)OC)C6=C(C=C(C=C6)OC)OC)C7=C(C=C(C=C7)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane typically involves the following steps:

Formation of the Adamantane Core: The adamantane core can be synthesized through the trimerization of cyclopentadiene followed by hydrogenation.

Substitution with Dimethoxyphenyl Groups: The adamantane core is then subjected to Friedel-Crafts alkylation with 2,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the 2,4-dimethoxyphenyl groups at the 1,3,5, and 7 positions of the adamantane core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

科学研究应用

Crystallization Chaperones

TDA has been identified as an effective crystallization chaperone for organic compounds that are difficult to crystallize on their own. Chaperones are molecules that facilitate the crystallization process by providing a structured environment for guest molecules. The utilization of TDA in this capacity has been documented in several studies:

- Co-Crystallization Studies : Research indicates that TDA can co-crystallize with various organic solids, significantly enhancing the crystallization of otherwise liquid compounds. For example, TDA has been successfully co-crystallized with phenol at room temperature, demonstrating its ability to stabilize and organize guest molecules within its crystalline lattice .

- Thermal Stability : Studies have shown that TDA can encapsulate volatile organic compounds such as ortho-xylene and cyclohexane. These encapsulated structures exhibit thermal transitions that suggest a kinetic barrier to solvate-free crystal systems . Such properties are crucial for applications in materials science and chemical engineering.

Encapsulation of Organic Molecules

The ability of TDA to encapsulate small organic molecules makes it a valuable compound in various applications:

- Encapsulating Organic Crystals : TDA functions as an encapsulating agent for small organic molecules, allowing for controlled release and stabilization of these compounds. This property is particularly useful for hazardous or reactive materials that require safe handling .

- Diversity in Crystal Structures : The structural diversity of TDA allows it to form different crystal systems (monoclinic, triclinic) depending on the guest molecule it interacts with. This adaptability can be harnessed in drug delivery systems or chemical storage solutions .

Structural Elucidation

TDA is instrumental in the structural elucidation of small organic molecules through its ability to form stable complexes:

- Determining Absolute Configuration : By utilizing TDA as a host for liquid compounds, researchers can determine the absolute configuration of these molecules through X-ray diffraction techniques. This application is vital in the pharmaceutical industry where understanding molecular configuration can influence drug efficacy .

- Case Studies on Regioisomers : Investigations into the regioisomeric forms of tetraaryladamantanes have highlighted how TDA can influence reaction pathways and product distributions when exposed to strong acids during synthesis .

Summary Table of Applications

作用机制

The mechanism of action of 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane involves its ability to form inclusion complexes with various guest molecules. The rigid adamantane core provides a stable framework, while the dimethoxyphenyl groups create a favorable environment for encapsulating small molecules. This encapsulation can protect guest molecules from degradation and facilitate their controlled release.

相似化合物的比较

Comparison with Similar Compounds

1,3,5,7-Tetrakis(2,4-diethoxyphenyl)adamantane (TEO)

TEO, the ethyl-substituted analog of TDA, replaces methoxy groups with ethoxy moieties. This structural modification enhances guest capacity and flexibility:

- Guest Capacity : TEO accommodates up to 3.5 equivalents of guest molecules (e.g., aromatic hydrocarbons), outperforming TDA’s 1:1 stoichiometry .

- Kinetics : TEO exhibits reversible guest release/uptake via the gas phase, making it suitable for controlled storage and delivery of volatile compounds .

- Crystallographic Utility: TEO cocrystallizes with chiral liquid molecules (e.g., phenylethanol derivatives) to determine absolute configurations, though guest disorder remains a challenge .

Key Difference : Ethoxy groups in TEO increase cavity size and van der Waals interactions, favoring larger guests and higher guest ratios compared to TDA’s methoxy-based framework .

1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)

TBPA, functionalized with para-bromo substituents, is primarily used in synthesizing microporous organic polymers (MOPs) via Suzuki coupling:

- Gas Adsorption : TBPA-derived MOPs exhibit Brunauer–Emmett–Teller (BET) surface areas up to 665 m² g⁻¹ and thermal stability up to 340°C , attributed to adamantane’s rigidity. However, their H₂ (1.3–1.6 wt%) and CO₂ (13.7–17.3 wt%) uptake are inferior to formylphenyl- or amine-linked adamantane networks .

- Application Contrast : Unlike TDA’s host-guest chemistry, TBPA focuses on gas storage and separation, leveraging its porosity and thermal resilience .

Structural Impact : Para-bromo groups enable crosslinking but reduce steric accessibility for guest inclusion compared to TDA’s ortho-methoxy design.

1,3,5,7-Tetrakis(4-iodophenyl)adamantane (I4TPA)

I4TPA, featuring iodine substituents, serves as a precursor for functional materials:

- Coordination Polymers : I4TPA derivatives form metal-organic frameworks (MOFs) with mixed-ligand environments, useful in catalysis and sensing .

- Electronic Materials : I4TPA is a key intermediate in synthesizing hole-transport materials (HTMs) for perovskite solar cells, achieving power conversion efficiencies up to 18.69% .

- Crystal Packing : Weak I···I and I···π interactions direct its crystal lattice, contrasting with TDA’s guest-driven packing .

Functional Divergence: I4TPA’s iodine atoms facilitate electronic tuning and covalent modifications, diverging from TDA’s non-covalent host roles.

Other Tetraaryladamantanes (TAAs)

- 4-Methoxyphenyl Derivatives : TAAs with para-methoxy groups lack TDA’s inclusion versatility, underscoring the critical role of ortho-methoxy positioning in guest recognition .

- Tetrakis(4-aminophenyl)adamantane (TAPA): As an epoxy crosslinker, TAPA enhances thermal stability (Tg > 200°C) and dielectric performance, contrasting with TDA’s crystallographic applications .

Comparative Data Table

生物活性

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane (TDA) is a tetraaryladamantane compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of TDA, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

TDA features a rigid adamantane core with four 2,4-dimethoxyphenyl substituents. This unique structure contributes to its stability and potential interactions with biological targets. The methoxy groups enhance its solubility and bioavailability, making it a candidate for various biological applications.

The biological activity of TDA is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : TDA may inhibit certain enzymes by binding to their active sites or allosteric sites, thus affecting metabolic pathways.

- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways involved in various physiological processes.

- Antiviral and Anticancer Properties : Similar to other adamantane derivatives, TDA is being explored for its potential antiviral and anticancer effects. Its structural rigidity allows it to fit into the binding sites of viral proteins or cancer-related receptors effectively.

Antiviral Activity

Research has indicated that TDA exhibits antiviral properties. A study demonstrated that TDA could encapsulate cyclopentadiene within its crystalline structure, suggesting potential applications in drug delivery systems for antiviral agents .

Anticancer Activity

In vitro studies have shown that TDA can induce apoptosis in cancer cell lines. Its interaction with specific cancer-related proteins has been observed to inhibit cell proliferation. The compound's ability to form stable complexes with biomolecules enhances its therapeutic potential .

Case Studies

- Encapsulation Studies : TDA has been used as a crystalline host for various organic compounds. This property allows it to stabilize volatile organic compounds and potentially deliver them in a controlled manner . Such encapsulation capabilities are crucial for developing new drug delivery systems.

- Crystallization Chaperone : TDA acts as a chaperone for crystallizing other organic molecules, which can be beneficial for determining the absolute configuration of small organic compounds . This application highlights its versatility beyond direct biological activity.

Comparative Analysis

| Property | This compound (TDA) | Similar Compounds |

|---|---|---|

| Structure | Rigid adamantane core with four methoxyphenyl groups | Variants with different substitutions |

| Solubility | High due to methoxy groups | Varies based on substituents |

| Biological Activity | Antiviral and anticancer properties | Similar activity observed in related compounds |

| Encapsulation Capability | Effective at stabilizing volatile compounds | Other tetraaryladamantanes also exhibit this property |

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or alkylation reactions, leveraging adamantane’s rigid core. For example, adamantane derivatives with aryl substituents are synthesized via electrophilic substitution in trifluoroacetic acid (TFA) or using Lewis acids like AlCl₃. Optimization involves controlling stoichiometry, temperature (e.g., 0–25°C), and solvent polarity to minimize side reactions. Parallel purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the structure and purity of this compound?

- Methodological Answer : and NMR are used to verify substitution patterns and symmetry. For example, adamantane derivatives with aryl groups exhibit distinct aromatic proton signals (δ 6.5–7.5 ppm) and methoxy resonances (δ ~3.8 ppm). X-ray crystallography provides definitive structural confirmation, as seen in analogous tetraphenyladamantane structures, where the adamantane core adopts a tetrahedral geometry with eclipsed C–C bonds (torsion angles <10°) .

Q. What theoretical frameworks guide the design of studies involving this compound?

- Methodological Answer : Research should align with supramolecular chemistry principles (e.g., steric effects, π-π interactions) or materials science frameworks (e.g., microporous network design). For adsorption studies, Langmuir isotherm models and density functional theory (DFT) simulations are used to predict interactions between the adamantane core and target molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or selectivity during the synthesis of multi-substituted adamantane derivatives?

- Methodological Answer : Contradictions often arise from steric hindrance or competing reaction pathways. Factorial design experiments (e.g., varying catalyst loading, solvent ratios) can identify dominant variables. For example, Suzuki coupling reactions require Pd catalyst optimization (e.g., Pd(PPh₃)₄) and inert atmospheres to suppress side reactions. Low yields in oxidation steps (e.g., MCPBA in CH₂Cl₂/AcOH) may necessitate dilution to reduce intermolecular aggregation .

Q. What mechanistic insights explain the compound’s stability or reactivity in catalytic systems?

- Methodological Answer : The adamantane core’s rigidity reduces conformational entropy, enhancing thermal stability. Reactivity at substituent sites (e.g., methoxy groups) can be probed via Hammett plots or kinetic isotope effects. For example, electron-donating methoxy groups in the 2,4-positions increase electrophilic substitution rates at the aryl ring, as shown in adamantane-carboxylic acid derivatives .

Q. How does the compound’s structure influence its performance in gas adsorption or membrane separation applications?

- Methodological Answer : The tetrahedral symmetry and aryl substituents create microporous voids (e.g., 0.5–1.2 nm pores) for gas storage (CO₂, H₂). Adsorption capacity is quantified via volumetric or gravimetric methods (e.g., BET surface area >500 m²/g). For membrane technologies, molecular dynamics simulations predict diffusion coefficients of gases through adamantane-based polymers .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Photoelectron spectroscopy (PES) data from analogous adamantane derivatives (e.g., ionization potentials ~9.5 eV) validate computational results. Charge distribution maps reveal electron-rich methoxy regions, guiding applications in catalysis .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental adsorption data and theoretical predictions?

- Methodological Answer : Cross-validate models using multiple adsorption isotherms (e.g., Langmuir vs. Freundlich) and adjust for non-ideal factors (e.g., pore heterogeneity). Synchrotron-based techniques (e.g., SAXS) can resolve structural mismatches between simulated and actual pore sizes .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer : Implement strict QC protocols:

- Pre-reaction : Purity starting materials (e.g., adamantane-1,3,5,7-tetracarboxylic acid) via HPLC.

- In-process : Monitor reaction progress using TLC or in-situ FTIR.

- Post-reaction : Characterize batches with DSC to confirm consistent melting points (±1°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。